Dioxane dibromide

Description

Structure

3D Structure of Parent

Properties

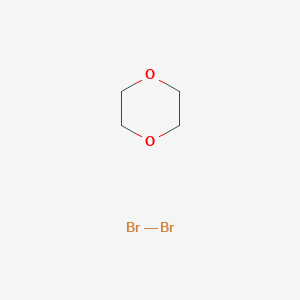

IUPAC Name |

1,4-dioxane;molecular bromine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLTUUJDCNTTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCO1.BrBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935070 | |

| Record name | Bromine--1,4-dioxane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15481-39-7 | |

| Record name | 1,4-Dioxane, compd. with bromine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15481-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxane dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromine--1,4-dioxane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromine - 1,4-Dioxane Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Discovery and history of Dioxane dibromide

An In-depth Technical Guide to the Discovery and History of Dioxane Dibromide

Abstract

This compound, a stable, solid complex of 1,4-dioxane (B91453) and bromine, has emerged as a significant reagent in organic synthesis, offering a safer and more convenient alternative to liquid bromine for various bromination reactions. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound. It further details its applications in organic chemistry, supported by experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the utility and historical context of this versatile brominating agent.

Introduction to this compound

This compound, with the molecular formula C₄H₈O₂Br₂, is a crystalline, orange solid that functions as a mild and selective brominating agent.[1] It is a charge-transfer complex formed between the electron-donating 1,4-dioxane and the electron-accepting bromine molecule. This complexation moderates the reactivity of bromine, enhancing its selectivity and ease of handling in various organic transformations. The parent compound, 1,4-dioxane, is a heterocyclic organic ether first synthesized in 1863.[2][3] While 1,4-dioxane itself has a long history as a solvent and stabilizer, its complex with bromine has carved its own niche in the realm of synthetic chemistry.[4]

Discovery and Historical Context

The investigation into the interactions between dioxane and halogens dates back to the early 20th century. In 1907, Paterno and Spallino reported the reaction of dioxane with bromine and iodine, leading to the formation of addition products.[5] Their work laid the foundation for the understanding that dioxane could form stable complexes with halogens. While the initial discovery of 1,4-dioxane occurred in the 19th century, its industrial production began in the 1920s.[4] The subsequent exploration of its properties and reactions led to the characterization of its halogen complexes. This compound gained prominence as a practical brominating agent due to its solid nature, which circumvents the hazards associated with handling highly volatile and corrosive liquid bromine.

Physicochemical Properties

This compound's utility as a reagent is underpinned by its distinct physical and chemical characteristics. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈Br₂O₂ | [1] |

| Molecular Weight | 247.91 g/mol | [6] |

| Appearance | Orange solid | [1] |

| Melting Point | 60-62 °C | [1][7][8] |

| Bromine Content | ~63.6% | [1] |

| Br-Br Bond Length | 0.231 nm | [1][9] |

| Solubility | Moderately soluble in dioxane, chloroform, 1,2-dichloroethane, carbon tetrachloride; less soluble in ether and water. | [7] |

The orange color of the complex is attributed to a charge-transfer transition between the dioxane and bromine components.[1] The elongation of the Br-Br bond from 0.228 nm in molecular bromine to 0.231 nm in the complex suggests a slight polarization of the bromine molecule, which is key to its reactivity.[9]

Synthesis of this compound

The preparation of this compound is a straightforward procedure involving the direct reaction of 1,4-dioxane with bromine.

General Reaction

1,4-Dioxane + Bromine → this compound

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is a modified procedure based on established literature.[10]

Materials:

-

1,4-Dioxane (reagent grade)

-

Bromine

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Desiccator

Procedure:

-

In a fume hood, cool 8 mL (8.1 g, 92 mmol) of 1,4-dioxane in an ice bath with stirring.[10]

-

Slowly add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane.[10] An orange solid will precipitate.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.[10]

-

Filter the resulting orange solid and wash it with a small amount of cold dioxane.[10]

-

Dry the product in a desiccator under reduced pressure.[10]

-

The typical yield is around 65%. The product should be stored in a refrigerator at temperatures below 0 °C.[10]

Applications in Organic Synthesis

This compound is primarily used as a regioselective and stereoselective brominating agent for a variety of organic substrates. Its solid form and moderated reactivity make it a valuable tool in modern organic synthesis.

Key Reactions

-

α-Bromination of Ketones: It has been successfully employed for the selective α-bromination of substituted acetophenones.[9]

-

Bromination of Coumarins: this compound provides an efficient, solvent-free method for the regioselective bromination of substituted coumarins.[9]

-

Synthesis of Vicinal Dibromides: It facilitates the stereoselective anti-addition of bromine to alkenes, yielding vicinal dibromides in high yields.[11]

-

Oxidative Cyclization: It can be used as a mild and efficient catalyst for the synthesis of benzimidazoles from o-phenylenediamine (B120857) and aldehydes.[12]

Experimental Workflow for Bromination of Coumarins

The following is a general workflow for the solvent-free bromination of substituted coumarins using this compound.[10]

Caption: General workflow for coumarin (B35378) bromination.

Reaction Mechanism

The bromination reactions involving this compound are believed to proceed through an electrophilic attack by a polarized bromine molecule. The electron density flows from the lone pair of non-bonding orbitals of bromine to the unoccupied orbitals of the dioxane unit, resulting in an elongated and more electrophilic Br-Br bond.[9] In the case of alkenes, this leads to the formation of a cyclic bromonium ion intermediate, which is then attacked by the bromide ion in an anti-fashion.

Caption: Proposed mechanism for electrophilic bromination.

Conclusion

This compound has a well-established history as a convenient and effective brominating agent since its early discovery as a halogen complex of 1,4-dioxane. Its solid nature, ease of preparation, and moderated reactivity have made it an attractive alternative to elemental bromine in a wide range of organic transformations. The ability to perform highly selective brominations under mild and often solvent-free conditions underscores its importance in modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and other fine chemicals. This guide has provided a detailed overview of its discovery, properties, synthesis, and applications, offering valuable insights for the scientific community.

References

- 1. This compound (15481-39-7) for sale [vulcanchem.com]

- 2. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 3. The History of 1,4-Dioxane: A Concern in Environmental Science [slenvironment.com]

- 4. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. tandfonline.com [tandfonline.com]

- 12. rjpbcs.com [rjpbcs.com]

A Comprehensive Technical Guide to the Synthesis and Preparation of Dioxane Dibromide Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and application of the dioxane dibromide complex. This compound (DD) is a stable, solid, orange-colored charge-transfer complex formed between 1,4-dioxane (B91453) and bromine.[1][2] It serves as a convenient and safer alternative to handling liquid bromine, acting as an efficient reagent for various organic transformations, particularly in regioselective bromination reactions.[1][3][4][5] This document details the experimental protocols for its preparation, presents key quantitative data, and illustrates the underlying chemical principles and experimental workflows.

Synthesis and Preparation

The this compound complex is prepared by the direct reaction of molecular bromine with 1,4-dioxane. The complex is noted for its stability, capable of being stored for several months in a refrigerator at temperatures below 0 °C.[6]

Experimental Protocols

Two common methods for the laboratory-scale synthesis of this compound are detailed below.

Method 1: Synthesis with Ice-Cooling and Extended Stirring

This procedure is a slightly modified version of established protocols and is suitable for general laboratory use.[6]

-

Preparation : Place 8 ml (8.1 g, 92 mmol) of 1,4-dioxane in a flask and cool it in an ice bath.

-

Addition of Bromine : While stirring the ice-cold dioxane, add 3 ml of bromine (9.3 g, 58.1 mmol) dropwise. An orange-colored solid will begin to precipitate.[6]

-

Reaction Completion : After the complete addition of bromine, remove the ice bath and continue stirring the reaction mixture at room temperature for an additional 2 hours.[6]

-

Isolation : Filter the resulting orange solid product.

-

Purification : Wash the filtered product with a small amount of cold 1,4-dioxane to remove any unreacted starting materials.[4][6]

-

Drying and Storage : Dry the product in a desiccator under reduced pressure. The complex should be stored in a refrigerator below 0 °C to ensure long-term stability.[6]

Method 2: Rapid Synthesis and Precipitation

This method involves a more rapid addition of bromine and precipitation in ice-water, suitable for larger scale preparations.[7]

-

Reaction Setup : Add 990 g of bromine rapidly to 500 g of 1,4-dioxane while applying cooling to manage the exothermic reaction.

-

Precipitation : Pour the resulting hot solution into 2 liters of ice-water. This will cause the this compound complex to precipitate out as an orange solid.[7]

-

Isolation and Drying : Filter the orange precipitate and dry it on a porous plate.[7]

Quantitative Data and Characterization

The physical and chemical properties of the this compound complex are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂Br₂ | [1][2][8] |

| Molecular Weight | 247.91 g/mol | [8] |

| Appearance | Orange solid | [1][4][6] |

| Melting Point | 60-62 °C | [1][2][7] |

| Yield (Method 1) | ~65% | [6] |

| Yield (Method 2) | ~94% | [7] |

| Bromine Content | ~63.6% (Determined by iodometry) | [1][2] |

| Solubility | Moderately soluble in dioxane, chloroform, 1,2-dichloroethane, and carbon tetrachloride. Less soluble in ether and water. | [7] |

The bromine content of the complex can be quantitatively determined through iodometric titration.[1][2]

Chemical Principles and Visualization

The formation of this compound is a result of a charge-transfer interaction between the electron-donating oxygen atoms of 1,4-dioxane and the electron-accepting bromine molecule. This interaction leads to a slight elongation and polarization of the Br-Br bond (from 0.228 nm in Br₂ to 0.231 nm in the complex), which enhances the electrophilicity of the bromine.[1][2]

Caption: Formation of the this compound charge-transfer complex.

This enhanced electrophilicity makes the complex an effective and often more selective brominating agent compared to liquid bromine.[1][2] The reaction is believed to proceed via the formation of a cyclic bromonium ion intermediate when reacting with unsaturated compounds.[1]

Application Workflow: Bromination Under Solvent-Free Conditions

This compound is particularly effective for the regioselective bromination of various aromatic and unsaturated compounds, such as coumarins, under solvent-free conditions.[1][3] This approach offers advantages in terms of reduced solvent waste, simplified work-up, and often higher product purity.[1][2]

A general workflow for the application of this compound in a solvent-free bromination reaction is outlined below.

Caption: General workflow for solvent-free bromination using this compound.

This solvent-free protocol highlights the procedural simplicity and efficiency of using this compound, avoiding the hazards associated with handling both volatile bromine and toxic organic solvents.[1] The reaction is typically carried out in a fume hood to safely vent the liberated hydrogen bromide gas.[6]

References

- 1. This compound mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - this compound mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]

- 3. This compound mediated bromination of substituted coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. prepchem.com [prepchem.com]

- 8. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Dioxane Dibromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dioxane (B91453) dibromide, a stable and versatile solid brominating agent. The document details its synthesis, the nature of its structure, and presents an analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data. Due to the limited availability of public domain experimental NMR spectra for dioxane dibromide, this guide combines established data for the parent 1,4-dioxane molecule with theoretical predictions based on the electronic effects of complexation with bromine.

Introduction

This compound is a 1:1 charge-transfer complex of 1,4-dioxane and molecular bromine, with the molecular formula C₄H₈O₂Br₂.[1][2] It is a stable, orange-colored solid, which makes it a safer and more convenient alternative to handling liquid bromine.[2] The complexation slightly elongates the Br-Br bond and polarizes the bromine molecule, enhancing its reactivity as an electrophilic brominating agent.[3] This reagent has found utility in various organic transformations, including the selective bromination of coumarins and the synthesis of α-bromo ketones.

Predicted ¹H and ¹³C NMR Spectroscopic Data

While specific, publicly accessible experimental NMR spectra for this compound are scarce, we can predict the chemical shifts based on the known spectra of 1,4-dioxane and the chemical principles of charge-transfer complexes. The formation of the complex with bromine is expected to withdraw electron density from the dioxane ring, leading to a deshielding of the protons and carbons.

In its free form, the high symmetry of the 1,4-dioxane molecule results in a single peak in both its ¹H and ¹³C NMR spectra.[4][5] Upon complexation with bromine, it is anticipated that this symmetry will be maintained. Therefore, a single signal is still expected for all equivalent protons and carbons, but shifted downfield.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound | CDCl₃ | ~ 4.0 - 4.5 (estimated) | Singlet (s) | 8H | -CH₂- |

| 1,4-Dioxane (for comparison) | CDCl₃ | 3.69[4] | Singlet (s) | 8H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | CDCl₃ | ~ 70 - 75 (estimated) |

| 1,4-Dioxane (for comparison) | CDCl₃ | 67.15[5] |

Experimental Protocols

3.1. Synthesis of this compound

The following protocol is adapted from the literature for the preparation of this compound.[6]

Materials:

-

1,4-Dioxane

-

Bromine

-

Ice bath

Procedure:

-

Cool 8 mL (92 mmol) of 1,4-dioxane in an ice bath.

-

While stirring, add 3 mL (58.1 mmol) of bromine dropwise to the cold dioxane. An orange-colored solid will precipitate.

-

After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Filter the resulting orange solid and wash it with a small amount of cold dioxane.

-

Dry the product in a desiccator under reduced pressure.

-

The final product should be stored in a refrigerator at a temperature below 0 °C.

Visualization of Key Concepts and Processes

Diagram 1: Predicted NMR Signaling of this compound

Caption: Relationship between the structure and predicted NMR signals.

Diagram 2: Experimental Workflow for this compound Synthesis

Caption: Synthesis workflow of this compound.

References

- 1. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - this compound mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]

- 4. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1,4-Dioxane(123-91-1) 13C NMR [m.chemicalbook.com]

- 6. beilstein-journals.org [beilstein-journals.org]

Spectroscopic Characterization of Dioxane Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxane dibromide (C₄H₈O₂·Br₂) is a stable, solid charge-transfer complex that serves as a convenient and safer alternative to liquid bromine for various chemical transformations, particularly in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. This technical guide provides a comprehensive overview of the expected Infrared (IR) and UV-Visible (UV-Vis) spectral characteristics of this compound, detailed experimental protocols for their measurement, and a framework for data interpretation. While specific spectral data for the isolated complex is not extensively published, this guide synthesizes information from analogous systems and standard spectroscopic practices to provide a robust predictive and methodological resource.

Introduction

This compound is an orange solid formed from the interaction between the electron-donating 1,4-dioxane (B91453) and the electron-accepting bromine molecule. This interaction results in a charge-transfer (CT) complex, which alters the electronic and vibrational properties of the constituent molecules. The orange color of the complex is a visual manifestation of this new electronic transition. Spectroscopic techniques such as UV-Vis and IR are indispensable tools for characterizing this complex. UV-Vis spectroscopy provides information about the electronic transitions, particularly the charge-transfer band, while IR spectroscopy probes the vibrational modes of the dioxane and bromine moieties within the complex.

UV-Visible (UV-Vis) Spectroscopy

The characteristic orange color of this compound is attributed to a charge-transfer transition between dioxane (the electron donor) and bromine (the electron acceptor). This transition is typically broad and intense, appearing in the visible region of the electromagnetic spectrum.

Expected Spectral Characteristics

The UV-Vis spectrum of this compound is expected to be dominated by a strong charge-transfer band that is absent in the spectra of either 1,4-dioxane or bromine individually in non-complexing solvents. The position (λmax) and intensity (molar absorptivity, ε) of this band are sensitive to the solvent polarity. In general, an increase in solvent polarity may lead to a shift in the λmax.

Data Presentation

The quantitative data obtained from UV-Vis spectroscopic analysis of this compound should be summarized as follows:

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| e.g., Hexane | Data | Data |

| e.g., Dichloromethane | Data | Data |

| e.g., Acetonitrile | Data | Data |

Experimental Protocol for UV-Vis Spectral Analysis

This protocol outlines the steps for determining the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., hexane, dichloromethane, acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻² M).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent absorbance.

-

Sample Measurement: Rinse the cuvette with the this compound solution, then fill it with the solution and place it in the spectrophotometer. Record the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Infrared (IR) Spectroscopy

IR spectroscopy of this compound is used to identify changes in the vibrational modes of the 1,4-dioxane molecule upon complexation with bromine. The Br-Br stretching vibration may also be observable, although it can be weak in the infrared spectrum.

Expected Spectral Characteristics

The IR spectrum of this compound will primarily resemble that of 1,4-dioxane, but with noticeable shifts in the positions of certain bands, particularly the C-O-C stretching and C-H stretching and bending modes, due to the electronic perturbation caused by the interaction with bromine. The spectrum of 1,4-dioxane is characterized by strong C-O stretching vibrations in the 1140-1070 cm⁻¹ region and C-H stretching vibrations from 3000-2800 cm⁻¹.

Data Presentation

The key vibrational frequencies from the IR spectrum of this compound should be tabulated for clear comparison.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 1,4-Dioxane | Observed Wavenumber (cm⁻¹) for this compound | Shift (Δν, cm⁻¹) |

| C-H Stretch | ~2960-2850 | Data | Data |

| CH₂ Scissoring | ~1450 | Data | Data |

| C-O-C Stretch | ~1120, ~875 | Data | Data |

| Br-Br Stretch | Not IR active in Br₂ | Data (if observable) | N/A |

Experimental Protocol for Solid-State IR Spectral Analysis

As this compound is a solid, a common method for obtaining its IR spectrum is using the thin solid film or KBr pellet method.[1][2]

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically several tons) for a few minutes to form a transparent or translucent pellet.

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Spectrum: Run a background spectrum with an empty sample compartment.

-

Sample Spectrum: Acquire the IR spectrum of the this compound pellet.

-

Data Analysis: Identify the characteristic absorption bands and compare their positions to the known spectrum of 1,4-dioxane to determine any frequency shifts upon complexation.

Visualizing Experimental Workflows

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational framework for the UV-Vis and IR spectroscopic characterization of this compound. By following the detailed experimental protocols and utilizing the provided data presentation templates, researchers can systematically acquire and organize the spectral data for this important reagent. The interpretation of this data, focusing on the charge-transfer band in the UV-Vis spectrum and the shifts in vibrational frequencies in the IR spectrum, will facilitate a deeper understanding of the structure and electronic properties of the this compound complex, thereby aiding in its effective application in research and development.

References

Dioxane Dibromide: A Comprehensive Technical Guide to a Solid Brominating Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of dioxane dibromide as a solid brominating agent in organic synthesis. This compound presents a safer and more convenient alternative to liquid bromine, offering precise stoichiometric control and enabling solvent-free reaction conditions. This document provides detailed experimental protocols, quantitative data for various bromination reactions, and mechanistic insights to facilitate its adoption in research and development laboratories.

Core Properties and Advantages

This compound (C₄H₈O₂Br₂) is an orange solid with a melting point of 61-62°C.[1][2] It is a 1:1 complex of 1,4-dioxane (B91453) and bromine, containing approximately 63.6% bromine by weight.[1][2] The formation of this complex results in a Br-Br bond length of 0.231 nm, which is slightly elongated compared to molecular bromine (0.228 nm).[2][3] This elongation and polarization of the Br-Br bond enhance the electrophilicity of the bromine, making this compound an effective electrophilic brominating agent.[1][2][3]

The primary advantages of using this compound over traditional brominating agents include:

-

Solid and Stable: As a solid, it is easier and safer to handle and weigh compared to fuming and corrosive liquid bromine. It can be stored in a refrigerator for several months without significant decomposition.[1][4]

-

Precise Stoichiometry: Being a weighable solid allows for precise control over the amount of brominating agent used, minimizing side reactions and simplifying purification.[1]

-

Reduced Hazards: Its use eliminates the release of hazardous bromine vapors during reactions.[1]

-

Solvent-Free Reactions: this compound is highly effective under solvent-free conditions, which aligns with the principles of green chemistry by reducing the use of volatile organic solvents.[3][5][6]

Synthesis of this compound

The preparation of this compound is a straightforward procedure involving the direct reaction of bromine with 1,4-dioxane.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Preparation of this compound

This protocol is adapted from a reported procedure with slight modifications.[4]

-

To 8 mL (8.1 g, 92 mmol) of ice-cold 1,4-dioxane in a flask equipped with a magnetic stirrer, slowly add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise with continuous stirring. The addition should be performed in a fume hood.

-

An orange solid will begin to precipitate during the addition.

-

After the complete addition of bromine, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

-

Filter the resulting orange solid using a Büchner funnel.

-

Wash the filtered solid with a small amount of cold 1,4-dioxane.

-

Dry the product in a desiccator under reduced pressure to yield this compound (approx. 9.3 g, 65% yield).

-

Store the product in a refrigerator at a temperature below 0 °C.

Applications in Organic Synthesis: Bromination Reactions

This compound is a versatile reagent for the bromination of a wide range of organic compounds, including alkenes, coumarins, and aromatic compounds. It is particularly effective in solvent-free reactions.

Caption: General experimental workflow for solvent-free bromination.

General Experimental Protocol: Solvent-Free Bromination

The following is a general procedure for the bromination of various substrates using this compound under solvent-free conditions.[4][5]

-

In an open vessel, cool the neat substrate (5 mmol) to 0-5 °C using an ice-water bath.

-

Add the required stoichiometric amount of this compound in portions and mix thoroughly with a spatula or glass rod.

-

Allow the reaction mixture to naturally warm to ambient temperature and let it stand for the time specified for the particular reaction. This should be performed in a fume hood to vent the liberated hydrogen bromide gas.[4]

-

Upon completion of the reaction (monitored by TLC), add crushed ice to the reaction mixture and stir.

-

If the product is a solid, filter it, wash successively with saturated aqueous sodium bicarbonate solution and water, and then dry.[4][5]

-

If the product is a liquid or semi-solid, extract it with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with saturated aqueous sodium bicarbonate solution and water, and then dry over an anhydrous salt (e.g., Na₂SO₄).[5]

-

The crude product can be further purified by column chromatography or recrystallization if necessary.[4]

Quantitative Data on Bromination Reactions

The following tables summarize the reaction conditions and yields for the bromination of various substrates using this compound under solvent-free conditions.

Table 1: Bromination of Substituted Coumarins [3][7]

| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |

| 1 | Coumarin | 1.0 | 0.5 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 76 |

| 2 | 6-Methylcoumarin | 1.0 | 0.5 | 3-Bromo-6-methylcoumarin | 85 |

| 3 | 7-Methoxycoumarin | 1.0 | 1.0 | 3-Bromo-7-methoxycoumarin | 88 |

| 4 | 4-Methylcoumarin | 1.0 | 1.5 | 3-Bromo-4-methylcoumarin | 90 |

| 5 | 7-Hydroxy-4-methylcoumarin | 2.0 | 2.0 | 3,8-Dibromo-7-hydroxy-4-methylcoumarin | 85 |

| 6 | 6-Aminocoumarin | 3.0 | 2.0 | 3,5,7-Tribromo-6-aminocoumarin | 72 |

Table 2: Synthesis of Vicinal Dibromides from Alkenes [5]

| Entry | Substrate (Alkene) | Molar Equiv. of DD | Time (h) | Product | Yield (%) |

| 1 | Stilbene | 1.2 | 0.5 | 1,2-Dibromo-1,2-diphenylethane | 95 |

| 2 | Cinnamic acid | 1.2 | 1.0 | 2,3-Dibromo-3-phenylpropanoic acid | 92 |

| 3 | Acenaphthylene | 1.2 | 0.25 | 1,2-Dibromoacenaphthene | 96 |

| 4 | Indene | 1.2 | 0.5 | 1,2-Dibromoindane | 90 |

Reaction Mechanism

This compound functions as an electrophilic brominating agent. The dioxane molecule polarizes the Br-Br bond, increasing its electrophilicity.[1][2][3] The reaction proceeds via an electrophilic attack of the "Br⁺" equivalent on the electron-rich substrate.

Caption: Proposed mechanism for the electrophilic addition of this compound to an alkene.

In the case of alkenes, the reaction is believed to proceed through a bromonium ion intermediate, leading to a stereoselective anti-addition of bromine across the double bond.[5] For aromatic substrates, the reaction follows the general mechanism of electrophilic aromatic substitution.

Safety and Handling

While this compound is safer than liquid bromine, it is still a hazardous chemical and should be handled with appropriate precautions.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8][9] It is recommended to store it under refrigeration.[4]

-

Stability: this compound is hygroscopic and stable under normal conditions.[8] However, 1,4-dioxane can form explosive peroxides upon prolonged exposure to air, so it is important to be aware of the potential for peroxide formation in the parent compound.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is an efficient, versatile, and safer alternative to traditional brominating agents. Its solid nature, stability, and effectiveness in solvent-free conditions make it a valuable reagent in modern organic synthesis. This guide provides the essential technical information for its preparation and application, enabling researchers and drug development professionals to leverage its advantages in their synthetic endeavors.

References

- 1. This compound (15481-39-7) for sale [vulcanchem.com]

- 2. BJOC - this compound mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]

- 3. This compound mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. [PDF] this compound mediated bromination of substituted coumarins under solvent-free conditions | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Stability and Storage of Dioxane Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dioxane dibromide (also known as 1,4-dioxane (B91453) dibromide) is a versatile and effective solid brominating agent utilized in various organic syntheses. Its ease of handling compared to liquid bromine makes it an attractive reagent. However, to ensure its efficacy and safety, a thorough understanding of its stability and appropriate storage conditions is paramount. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and proposed methodologies for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₄H₈Br₂O₂ | [1] |

| Molecular Weight | 247.91 g/mol | [1] |

| Appearance | Orange solid | [2] |

| Melting Point | 61–62 °C | [1] |

Stability Profile

This compound is a moderately stable compound under controlled conditions. Its stability is primarily influenced by temperature, moisture, and light.

Thermal Stability

While specific quantitative data on the thermal decomposition of this compound is not extensively available in the literature, qualitative information suggests that it should be protected from high temperatures. The parent molecule, 1,4-dioxane, is thermally stable at temperatures between 300-350°C for extended periods.[3] However, the presence of the bromine complex likely reduces this thermal stability. It is recommended to keep this compound away from open flames, hot surfaces, and other sources of ignition.

Hydrolytic Stability

This compound is known to be hygroscopic and susceptible to hydrolysis.[2] Contact with water or moist air can lead to its decomposition. The hydrolysis process is reported to be more rapid at elevated temperatures. Therefore, it is crucial to store and handle the compound under anhydrous conditions.

Shelf Life

With appropriate storage, this compound can be stable for several months. One study indicates that it is stable for at least three to four months when stored in a refrigerator.[1] Another source suggests it can be stored in a refrigerator at below 0 °C for several months.[2]

Recommended Storage and Handling Conditions

To maintain the integrity and reactivity of this compound, the following storage and handling guidelines are recommended.

Storage Conditions

A summary of recommended storage conditions is provided in Table 2.

| Parameter | Recommendation | Reference |

| Temperature | Refrigerate (below 0 °C recommended) or store in a freezer. | [2] |

| Atmosphere | Store in a dry and well-ventilated place under an inert atmosphere if possible. | [2] |

| Container | Keep in a tightly sealed, light-resistant container. | [2] |

| Incompatibilities | Strong oxidizing agents, strong acids, and moisture/water. | [2] |

Handling Precautions

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any potential decomposition products.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Environmental Precautions: Avoid release into the environment.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use spark-proof tools.

Proposed Decomposition Pathway

In the presence of moisture, this compound is expected to hydrolyze. A plausible decomposition pathway is initiated by the reaction with water, leading to the formation of 1,4-dioxane and hypobromous acid, which can further decompose. Under acidic conditions, which can be generated during hydrolysis, ring-opening of the dioxane moiety may occur. A proposed hydrolytic decomposition pathway is illustrated in the diagram below.

Caption: Proposed hydrolytic decomposition pathway of this compound.

Experimental Protocols

Preparation of this compound

A general procedure for the preparation of this compound is as follows[2]:

-

Cool 8 mL (8.1 g, 92 mmol) of dioxane in an ice bath.

-

Slowly add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane with continuous stirring. An orange solid should precipitate.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Filter the orange product and wash it with a small amount of cold dioxane.

-

Dry the product in a desiccator under reduced pressure.

-

Store the final product in a refrigerator at a temperature below 0 °C.

Proposed Protocol for Accelerated Stability Testing

Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.

Apparatus:

-

Stability chambers with controlled temperature and humidity.

-

Light-resistant, sealable containers (e.g., amber glass vials with screw caps).

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Methodology:

-

Sample Preparation: Place accurately weighed samples of freshly prepared this compound into the sealable containers.

-

Storage Conditions: Place the samples in stability chambers under the conditions specified in Table 3. Include a control sample stored under the recommended long-term storage condition (e.g., ≤ 0 °C).

| Condition | Temperature | Relative Humidity |

| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH |

| Intermediate | 25 °C ± 2 °C | 60% RH ± 5% RH |

| Long-term (Control) | ≤ 0 °C | Ambient |

-

Testing Frequency: Withdraw samples at initial (time zero), 1, 3, and 6-month time points for analysis.

-

Analytical Procedure:

-

Develop and validate a stability-indicating analytical method, such as HPLC or GC, to quantify the purity of this compound and detect any degradation products.

-

For analysis, dissolve a known amount of the sample in a suitable dry, inert solvent.

-

Analyze the samples and quantify the amount of remaining this compound and the formation of any major degradants.

-

-

Data Analysis:

-

Plot the percentage of this compound remaining against time for each storage condition.

-

Determine the degradation rate constant and estimate the shelf life under the recommended storage conditions.

-

The workflow for this proposed stability testing is depicted below.

Caption: Proposed workflow for accelerated stability testing of this compound.

Conclusion

This compound is a valuable reagent that is stable for several months when stored under the proper conditions. Its primary sensitivities are to moisture and heat. By adhering to the recommended storage and handling procedures, researchers can ensure the reagent's performance and safety. For applications requiring a comprehensive understanding of its stability under specific stress conditions, a formal stability study, such as the proposed accelerated stability testing protocol, is recommended.

References

An In-depth Technical Guide to the Health and Safety of Dioxane Dibromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Dioxane dibromide (also known as Bromine-1,4-dioxane complex), a compound utilized in various organic synthesis applications. Due to its hazardous nature, a thorough understanding of its properties and handling requirements is crucial for ensuring laboratory safety.

Core Safety and Hazard Information

This compound is classified as a hazardous chemical, presenting multiple risks including being an extremely flammable liquid and vapor, causing severe skin burns and eye damage, and being toxic if inhaled.[1] It is also suspected of causing cancer.[1] The compound is stable under normal conditions but is hygroscopic and reacts with water.[1][2]

Hazard Identification and Classification

| Hazard Class | Category |

| Flammable liquids | Category 1 |

| Acute Inhalation Toxicity - Vapors | Category 3 |

| Skin Corrosion/Irritation | Category 1A |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Carcinogenicity | Category 1B |

| Specific target organ toxicity (single exposure) | Category 3 |

| Target Organs: Respiratory system[1] |

Physical and Chemical Properties

This compound is an orange solid or a light yellow to clear red liquid, depending on its form (solid or in solution).[1][3][4] It has a molecular formula of C₄H₈Br₂O₂ and a molecular weight of approximately 247.91 g/mol .[4][5][6][7]

| Property | Value |

| Melting Point | 61-66 °C[3][4] |

| Boiling Point | 95 °C[4] |

| Flash Point | 12.2 - 17 °C / 54 - 62.6 °F[1][4] |

| Autoignition Temperature | 180 °C / 356 °F[1] |

| Vapor Pressure | 29 mmHg @ 20 °C[1] |

| Vapor Density | 3 (Air = 1.0)[1] |

| Upper Explosion Limit | 22.0%[1] |

| Lower Explosion Limit | 2.0%[1] |

Toxicological Data

The toxicological properties of this compound have not been thoroughly investigated.[5] However, based on available data, the following acute toxicity estimates are provided:

| Exposure Route | Value | Classification |

| Oral LD50 | ATE > 2000 mg/kg | Not classified |

| Dermal LD50 | ATE > 2000 mg/kg | Not classified |

| Vapor LC50 | ATE = 2 - 10 mg/l | Category 3 |

| ATE: Acute Toxicity Estimate[1] |

Experimental Protocols

Spill Response Protocol

In the event of a spill, the following steps should be taken:

-

Immediate Action : Evacuate personnel from the immediate area and eliminate all ignition sources.[8][9]

-

Personal Protective Equipment (PPE) : Don appropriate PPE, including a self-contained breathing apparatus, chemical-resistant gloves (butyl gloves are recommended), safety goggles or a face shield, and a flame-resistant lab coat.[5][10]

-

Containment : For small spills (<1 L), confine the spill to a small area using inert absorbent materials like sand, silica (B1680970) gel, or a spill kit.[1][8][10] Prevent the spill from entering drains or waterways.[11]

-

Cleanup : Use non-sparking tools to collect the absorbed material.[1][8] Place the waste in a suitable, closed container for disposal.[1][11]

-

Decontamination : Wash the spill area thoroughly.

-

Waste Disposal : Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.[5]

Mandatory Visualizations

Caption: Hazard mitigation workflow for this compound.

Caption: Chemical spill response protocol workflow.

Handling and Storage

Handling:

-

Use personal protective equipment as required, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][12]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][9]

-

Use only non-sparking tools.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9]

-

Keep away from heat and sources of ignition.[12]

-

Store in a flammables area.[1]

-

Containers should be dated when opened and tested periodically for the presence of peroxides.[1]

-

Incompatible materials include strong oxidizing agents and strong acids.[1]

First Aid Measures

| Exposure | First Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Immediate medical attention is required.[1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[1] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Call a physician or poison control center immediately.[1][13] |

Fire Fighting Measures

Suitable Extinguishing Media:

Specific Hazards:

-

Extremely flammable.[1]

-

Vapors may form explosive mixtures with air.[1]

-

Vapors may travel to a source of ignition and flash back.[1]

-

Containers may explode when heated.[1]

-

Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[1]

Protective Equipment for Firefighters:

Reactivity and Stability

-

Reactivity: The compound is not known to be reactive under normal conditions.[1]

-

Chemical Stability: It is stable under normal conditions but is hygroscopic.[1][2]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition. Avoid exposure to moist air or water.[1]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[1]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), and Hydrogen halides.[1]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound (15481-39-7) for sale [vulcanchem.com]

- 4. Bromine - 1,4-Dioxane Complex | CAS 15481-39-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. capotchem.cn [capotchem.cn]

- 6. capotchem.com [capotchem.com]

- 7. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. Page loading... [guidechem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. aksci.com [aksci.com]

Methodological & Application

Application Notes and Protocols: Dioxane Dibromide in Solvent-Free Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-dioxane (B91453) dibromide as a solid, stable, and efficient brominating agent in solvent-free reaction conditions. This methodology aligns with the principles of green chemistry by eliminating the need for volatile and often toxic organic solvents, simplifying work-up procedures, and improving reaction efficiency and selectivity.[1][2][3][4]

Introduction

1,4-Dioxane dibromide is a crystalline, orange solid that serves as a convenient and safe source of bromine for various organic transformations.[3] Its application in solvent-free ("neat") conditions has been shown to be highly effective for the regioselective bromination of a range of substrates, including aromatic compounds, coumarins, and olefins.[1][2][4] The notable advantages of this approach include operational simplicity, rapid reaction times, excellent control over the degree of bromination, and tolerance of various functional groups.[2][5] This protocol is particularly advantageous as it often leads to purer products with higher yields compared to traditional bromination methods that utilize molecular bromine or other brominating agents in organic solvents.[1][3]

Key Applications and Quantitative Data

The solvent-free application of dioxane dibromide is versatile, enabling several key transformations. Below are summarized quantitative data for some of the most important applications.

Regioselective Aromatic Electrophilic Bromination

This compound allows for the clean and highly regioselective bromination of various aromatic compounds.[2] By carefully controlling the stoichiometry of the reagent, it is possible to achieve mono- or di-bromination with high precision.[2]

Table 1: Solvent-Free Bromination of Aromatic Compounds

| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |

| 1 | Anisole | 1.1 | 0.5 | 4-Bromoanisole | 95 |

| 2 | Anisole | 2.2 | 1.0 | 2,4-Dibromoanisole | 92 |

| 3 | Acetanilide | 1.1 | 0.75 | 4-Bromoacetanilide | 96 |

| 4 | Acetanilide | 2.2 | 1.5 | 2,4-Dibromoacetanilide | 90 |

| 5 | Phenol | 1.1 | 0.5 | 4-Bromophenol | 94 |

| 6 | Phenol | 2.2 | 1.0 | 2,4-Dibromophenol | 91 |

| 7 | Benzoic Acid | 1.1 | 3.0 | 3-Bromobenzoic Acid | 85 |

| 8 | Nitrobenzene | 1.1 | 5.0 | 3-Bromonitrobenzene | 70 |

| 9 | Phenyl Benzoate | 1.1 | 2.0 | Phenyl 4-bromobenzoate | 88 |

Data compiled from multiple sources.[2][5]

Bromination of Substituted Coumarins

The bromination of coumarins using this compound under solvent-free conditions is a highly efficient method for producing brominated coumarins, which are important synthetic intermediates.[1][3][6] The regioselectivity of the reaction is often dependent on the substitution pattern of the coumarin (B35378) ring.[1][3]

Table 2: Solvent-Free Bromination of Substituted Coumarins

| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |

| 1 | Coumarin | 1.2 | 2.0 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 76 |

| 2 | 7-Hydroxycoumarin | 2.0 | 2.0 | 3,8-Dibromo-7-hydroxycoumarin | 79 |

| 3 | 7-Hydroxy-4-methylcoumarin | 3.0 | 3.0 | 3,6,8-Tribromo-7-hydroxy-4-methylcoumarin | 84 |

| 4 | 4-Methylcoumarin | 1.2 | 2.5 | 3-Bromo-4-methylcoumarin | 85 |

| 5 | 7-Methoxycoumarin | 1.2 | 1.5 | 3-Bromo-7-methoxycoumarin | 88 |

| 6 | 6-Nitrocoumarin | - | - | No Reaction | - |

Data compiled from multiple sources.[1][7][8]

Synthesis of Vicinal Dibromides from Olefins

This compound readily undergoes electrophilic addition to olefinic double bonds to produce vicinal dibromides with high anti-diastereoselectivity under solvent-free conditions.[4]

Table 3: Solvent-Free Synthesis of Vicinal Dibromides

| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |

| 1 | Cinnamic acid | 1.2 | 1.5 | 2,3-Dibromo-3-phenylpropanoic acid | 92 |

| 2 | Chalcone | 1.2 | 1.0 | 1,2-Dibromo-1,3-diphenylpropan-1-one | 95 |

| 3 | Styrene | 1.2 | 0.5 | (1,2-Dibromoethyl)benzene | 90 |

| 4 | Indene | 1.2 | 0.75 | trans-1,2-Dibromoindane | 88 |

| 5 | Acenaphthylene | 1.2 | 0.5 | trans-1,2-Dibromoacenaphthene | 94 |

Data compiled from a representative study.[4]

Experimental Protocols

Preparation of 1,4-Dioxane Dibromide

This protocol is adapted from a reported procedure with slight modifications.[9]

Materials:

-

1,4-Dioxane (anhydrous)

-

Bromine

-

Ice-water bath

-

Stirring apparatus

-

Filtration apparatus

-

Dessicator

Procedure:

-

Cool 8 mL (92 mmol) of anhydrous 1,4-dioxane in an ice-water bath with stirring.

-

Slowly add 3 mL (58.1 mmol) of bromine dropwise to the cold dioxane. An orange-colored solid will precipitate.

-

After the complete addition of bromine, continue stirring the mixture at room temperature for an additional 2 hours.

-

Filter the resulting orange solid and wash it with a small amount of cold dioxane.

-

Dry the product in a desiccator under reduced pressure.

-

The resulting 1,4-dioxane dibromide (an orange solid) should be stored in a refrigerator below 0 °C, where it is stable for several months.[8][9]

Caption: Workflow for the preparation of 1,4-dioxane dibromide.

General Protocol for Solvent-Free Bromination

This general protocol can be adapted for the bromination of aromatic compounds, coumarins, and olefins by adjusting the stoichiometry of this compound and the reaction time as indicated in the tables above.[2][4][9]

Materials:

-

Substrate (5 mmol)

-

1,4-Dioxane Dibromide (DD) (stoichiometric amount as per tables)

-

Open vessel (e.g., beaker or flask)

-

Calcium chloride drying tube

-

Spatula or glass rod for mixing

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Apparatus for filtration or extraction (diethyl ether)

-

Fume hood

Procedure:

-

Place the neat substrate (5 mmol) in an open vessel cooled in an ice-water bath (0-5 °C).

-

Perform this step in a fume hood. Add the required stoichiometric amount of this compound in portions to the cooled substrate.

-

Thoroughly mix the reactants with a spatula or glass rod to ensure a homogeneous mixture.

-

Remove the vessel from the ice bath and allow it to warm to ambient temperature.

-

Let the reaction mixture stand for the time specified in the relevant table, protected from moisture with a calcium chloride drying tube. Hydrogen bromide fumes will be liberated during this time.[9]

-

Upon completion of the reaction (as monitored by TLC if desired), quench the reaction by adding crushed ice to the mixture and stir well.

-

Work-up:

-

If the product is a solid: Filter the solid product, wash it successively with saturated aqueous sodium bicarbonate solution and water, and then dry to obtain the crude product.

-

If the product is a liquid or semi-solid: Extract the product with diethyl ether. Wash the ethereal layer successively with saturated aqueous sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

-

Purify the crude product by column chromatography or recrystallization as needed.[9]

Caption: General workflow for solvent-free bromination reactions.

Proposed Reaction Mechanism

The solvent-free reaction of this compound is believed to proceed via an electrophilic attack of bromine on the substrate. The dioxane moiety acts as a carrier for bromine, making it a less hazardous and more manageable reagent.

In the case of coumarins, the outcome of the reaction is highly dependent on the electronic nature and position of the substituents. For unsubstituted coumarin, an electrophilic addition of bromine occurs across the C3-C4 double bond.[1] For coumarins with electron-donating groups on the carbocyclic ring, electrophilic aromatic substitution may be favored.[3]

Caption: Logical flow of the proposed bromination mechanism.

Safety and Handling

-

1,4-Dioxane dibromide should be handled in a well-ventilated fume hood.

-

While more stable than liquid bromine, it is still a source of bromine and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

The reaction liberates hydrogen bromide gas, which is corrosive and toxic. Ensure adequate ventilation.

-

Store 1,4-dioxane dibromide in a cool, dry place, preferably in a refrigerator.

By adopting this solvent-free methodology, researchers can perform brominations in a more environmentally friendly, efficient, and often more selective manner, contributing to the advancement of sustainable chemical synthesis.

References

- 1. This compound mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. BJOC - this compound mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound mediated bromination of substituted coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1,4-Dioxane Dibromide

Introduction

1,4-Dioxane (B91453) dibromide (DD) is a stable, orange solid complex of dioxane and bromine.[1][2] It serves as a convenient and safer alternative to handling liquid bromine, which is highly corrosive and hazardous.[3] The complex contains approximately 63.6% bromine by weight and is valued in organic synthesis for its role as both a brominating and an oxidizing agent.[2] Key advantages include its solid state, which allows for stoichiometric amounts to be measured by direct weighing, operational simplicity, and the elimination of hazardous bromine vapors during reactions.[3][4] This reagent has proven effective in various transformations, particularly in the synthesis of heterocyclic compounds under mild conditions, often solvent-free.[1][3]

Protocol 1: Preparation of 1,4-Dioxane Dibromide

This protocol details the synthesis of the 1,4-dioxane dibromide reagent, a crucial first step for its application in heterocyclic synthesis. The procedure is adapted from established literature methods.[5][6]

Materials:

-

1,4-Dioxane (ice-cold)

-

Bromine

-

Ice-water bath

-

Stirring apparatus

-

Filtration apparatus

-

Desiccator

Procedure:

-

Place 8 mL (8.1 g, 92 mmol) of ice-cold 1,4-dioxane in a flask equipped with a stirrer.

-

While stirring in an ice-water bath, add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane.

-

An orange-colored solid will precipitate during the addition.

-

After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

Filter the resulting orange solid product.

-

Wash the filtered solid with a small amount of cold 1,4-dioxane.

-

Dry the product in a desiccator under reduced pressure.

-

The typical yield is around 65%.[5] The resulting 1,4-dioxane dibromide should be stored in a refrigerator (below 0 °C) where it remains stable for several months.[4][5]

Application 1: Synthesis of 2-Substituted-1H-benzo[d]imidazoles

Benzimidazoles are a vital class of heterocyclic compounds found in numerous biologically active and pharmaceutical molecules.[3] 1,4-Dioxane dibromide facilitates the synthesis of these compounds through an efficient oxidative cyclization of o-phenylenediamine (B120857) with various aldehydes.[3]

Reaction Scheme:

o-Phenylenediamine + Aldehyde → 2-Substituted-1H-benzo[d]imidazole

Protocol 2: General Procedure for the Synthesis of 2-Substituted-1H-benzo[d]imidazoles

This method provides a facile and efficient route to benzimidazoles at room temperature.[3]

Materials:

-

o-Phenylenediamine (1 mmol)

-

Substituted aldehyde (1 mmol)

-

1,4-Dioxane dibromide (1 mmol)

-

Solvent (e.g., Dichloromethane or Ethanol)

-

Stirring apparatus

Procedure:

-

Dissolve o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) in a suitable solvent in a round-bottom flask.

-

Add 1,4-dioxane dibromide (1 mmol) to the solution in portions while stirring at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure 2-substituted-1H-benzo[d]imidazole.

Quantitative Data: Synthesis of Benzimidazoles

The following table summarizes the yields for the synthesis of various 2-substituted-1H-benzo[d]imidazoles using the described protocol.[3]

| Entry | Aldehyde Substituent (R) | Product | Yield (%) |

| 1 | H | 2-Phenyl-1H-benzo[d]imidazole | 90 |

| 2 | 4-Cl | 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 85 |

| 3 | 4-NO₂ | 2-(4-Nitrophenyl)-1H-benzo[d]imidazole | 88 |

| 4 | 4-OCH₃ | 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 82 |

| 5 | 4-CH₃ | 2-(p-tolyl)-1H-benzo[d]imidazole | 80 |

| 6 | 2-Cl | 2-(2-Chlorophenyl)-1H-benzo[d]imidazole | 75 |

| 7 | 3-NO₂ | 2-(3-Nitrophenyl)-1H-benzo[d]imidazole | 86 |

| 8 | Cinnamaldehyde | 2-Styryl-1H-benzo[d]imidazole | 70 |

Workflow for Benzimidazole Synthesis

Application 2: Regioselective Bromination of Coumarins

Brominated coumarins are valuable synthetic intermediates and possess significant biological properties.[1][2] 1,4-Dioxane dibromide provides a highly efficient and regioselective method for their synthesis under solvent-free conditions, which is environmentally friendly.[1]

Reaction Scheme:

Substituted Coumarin (B35378) + Dioxane Dibromide → Brominated Coumarin

Protocol 3: General Procedure for Solvent-Free Bromination of Coumarins

This solvent-free protocol offers high yields, procedural simplicity, and excellent selectivity.[1][5]

Materials:

-

Substituted coumarin (5 mmol)

-

1,4-Dioxane dibromide (stoichiometric amount as required)

-

Spoon-headed glass rod

-

Open vessel with a CaCl₂ drying tube

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Place the neat coumarin substrate (5 mmol) in an open vessel and cool to 0-5 °C using an ice-water bath.

-

Add the required stoichiometric amount of 1,4-dioxane dibromide in portions.

-

Thoroughly mix the solids with a spoon-headed glass rod.

-

Allow the mixture to warm to ambient temperature and let it stand for the required time (see table below) under anhydrous conditions (using a CaCl₂ drying tube). Note: This operation should be performed in a fume hood to vent the liberated hydrogen bromide gas.

-

Add crushed ice to the reaction mixture and stir well.

-

Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and water.

-

Dry the solid to obtain the nearly pure brominated coumarin. Further purification can be achieved by column chromatography or crystallization if needed.

Quantitative Data: Solvent-Free Bromination of Coumarins

The following table summarizes results for the bromination of various substituted coumarins.[4]

| Entry | Substrate | Molar equiv. DD | Time (h) | Product | Yield (%) |

| 1 | Coumarin | 1.0 | 0.5 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 76 |

| 2 | 7-Hydroxy-4-methylcoumarin | 1.0 | 0.5 | 3-Bromo-7-hydroxy-4-methylcoumarin | 83 |

| 3 | 7-Hydroxy-4-methylcoumarin | 2.0 | 2.0 | 3,8-Dibromo-7-hydroxy-4-methylcoumarin | 79 |

| 4 | 7-Methoxy-4-methylcoumarin | 1.0 | 1.0 | 3-Bromo-7-methoxy-4-methylcoumarin | 85 |

| 5 | 6,7-Dihydroxy-4-methylcoumarin | 3.0 | 3.0 | 3,5,8-Tribromo-6,7-dihydroxy-4-methylcoumarin | 84 |

| 6 | 4,7-Dimethylcoumarin | 1.0 | 1.0 | 3-Bromo-4,7-dimethylcoumarin | 62 |

| 7 | 4-Phenylcoumarin | 1.0 | 1.0 | 3-Bromo-4-phenylcoumarin | 70 |

Workflow for Coumarin Bromination

Application 3: Heterocycle Synthesis via α-Bromoketone Intermediates

α-Bromoketones are key synthetic precursors for a wide variety of N-, S-, and O-heterocycles, including imidazoles, thiazoles, and oxazoles.[7][8] 1,4-Dioxane dibromide can be used for the selective α-bromination of ketones, providing the necessary intermediates for subsequent cyclization reactions.[2]

Protocol 4: General Procedure for α-Bromination of Ketones

This protocol is adapted from methods used for the bromination of similar activated methylene (B1212753) compounds.[2][8]

Materials:

-

Ketone (e.g., Acetophenone)

-

1,4-Dioxane dibromide

-

Solvent (e.g., 1,4-Dioxane or Dichloromethane)

-

Stirring apparatus

Procedure:

-

Dissolve the ketone in the chosen solvent in a flask at room temperature.

-

Add one equivalent of 1,4-dioxane dibromide portion-wise to the stirred solution.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water and extract with an appropriate solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can be purified by chromatography or used directly in the next step.

Logical Workflow for Two-Step Heterocycle Synthesis

The following diagram illustrates the logical pathway from a starting ketone to a final heterocyclic product, such as an imidazole, using the α-bromoketone intermediate.

References

- 1. This compound mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - this compound mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bromination of Coumarins with Dioxane Dibromide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective bromination of substituted coumarins utilizing dioxane dibromide under solvent-free conditions. This method offers an efficient and environmentally friendly alternative to traditional bromination techniques.

Introduction

Brominated coumarins are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1][2] The use of this compound as a brominating agent presents a stable, solid reagent that allows for controlled, regioselective bromination of the coumarin (B35378) scaffold under solvent-free conditions, simplifying the reaction work-up and enhancing safety.[3][4][5] The regioselectivity of the bromination is highly dependent on the electronic nature and the position of the substituents on the coumarin ring.[1][3]

Key Applications

-

Synthesis of Pharmaceutical Intermediates: Brominated coumarins serve as key precursors for the synthesis of more complex molecules, including furocoumarins and dihydrofurocoumarins, which have applications as photosensitizers and chemotherapeutic agents.[1]

-

Development of Biologically Active Compounds: Halogenated coumarins have demonstrated a range of biological activities, including insecticidal and fungicidal properties.[1]

-

Materials Science: The unique photophysical properties of brominated coumarins make them potential candidates for use in organic electronics and as fluorescent probes.

Experimental Protocols

Preparation of this compound

A modified reported procedure is followed for the synthesis of this compound.[6]

Materials:

-

Dioxane

-

Bromine

-

Ice-water bath

Procedure:

-

Cool 8 ml (92 mmol) of dioxane in an ice-water bath.

-

Slowly add 3 ml (58.1 mmol) of bromine dropwise to the cold dioxane with continuous stirring.

-

An orange solid will precipitate during the addition.

-

After the complete addition of bromine, continue stirring the mixture at room temperature for an additional 2 hours.[6]

-

Filter the resulting orange solid and wash it with a small amount of cold dioxane.[6]

-

Dry the product in a desiccator under reduced pressure. The yield is approximately 9.3 g (65%).[6]

-

Store the prepared this compound in a refrigerator below 0 °C for long-term stability.[6]

General Protocol for Solvent-Free Bromination of Substituted Coumarins

This general procedure is adapted from the work of Chaudhuri et al.[6]

Materials:

-

Substituted coumarin (5 mmol)

-

This compound (stoichiometric amount as indicated in Table 1)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Apparatus: Open vessel, CaCl2 drying tube, spoon-headed glass rod, fume cupboard

Procedure:

-

Place 5 mmol of the neat substituted coumarin in an open vessel and cool it to 0-5 °C using an ice-water bath.[6]

-

Inside a fume cupboard, add the required stoichiometric amount of this compound in portions to the cooled coumarin.[6]

-

Thoroughly mix the reactants with a spoon-headed glass rod.[6]

-

Fit the vessel with a CaCl2 drying tube and allow the reaction mixture to gradually warm to room temperature.[6]

-

Let the mixture stand for the time specified in Table 1, allowing for the release of hydrogen bromide fumes.[6]

-

After the reaction is complete, add crushed ice to the mixture and stir well until the solid product precipitates.[6]

-

Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and then with water.[6]

-

Dry the product to obtain a nearly pure compound.

-

For further purification, column chromatography on silica (B1680970) gel or alumina (B75360) followed by crystallization can be performed.[6]

Experimental Workflow